
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique indene structure, which includes a fluorine atom and an amino group, making it a valuable molecule for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with an indene derivative.
Fluorination: Introduction of the fluorine atom at the 6th position of the indene ring.
Amination: Introduction of the amino group at the 1st position.
Esterification: Formation of the methyl ester at the 4th position.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted indene derivatives.
科学的研究の応用
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 1-amino-6-chloro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
分子式 |
C11H13ClFNO2 |
|---|---|
分子量 |
245.68 g/mol |
IUPAC名 |
methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13;/h4-5,10H,2-3,13H2,1H3;1H |
InChIキー |
USSFYRAYWAJUQZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC2=C1CCC2N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


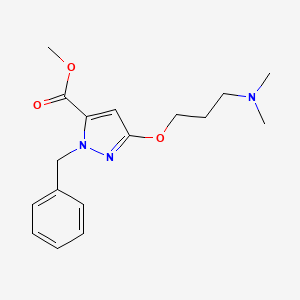
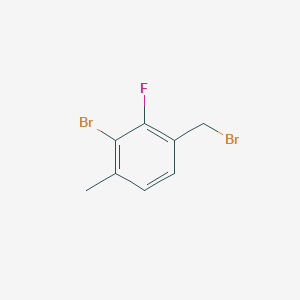
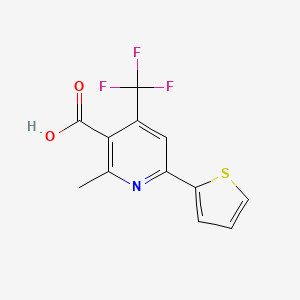
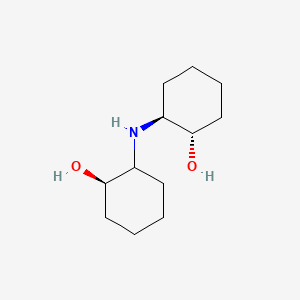
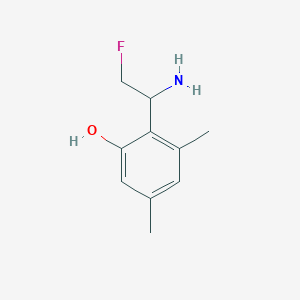
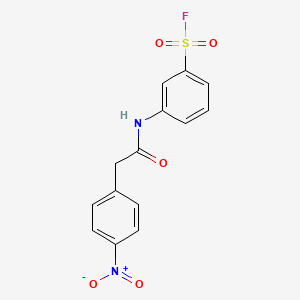
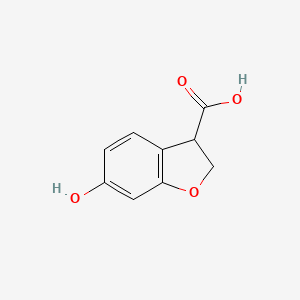
![1-(7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13345119.png)
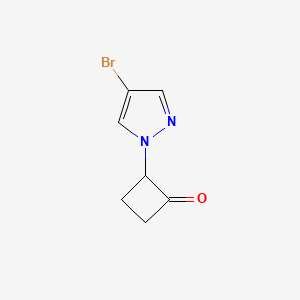
![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)
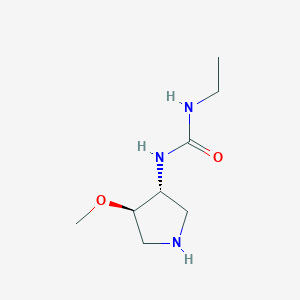
![tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B13345161.png)

![(1S,3aS,4R,6aR)-1-((2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-3-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-methoxybenzo[d][1,3]dioxol-5-yl)oxy)hexahydrofuro[3,4-c]furan-3a-ol](/img/structure/B13345176.png)
